molecular formula C21H24N4 B2951286 2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 899388-79-5

2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2951286
CAS No.: 899388-79-5
M. Wt: 332.451
InChI Key: NLWDXLULQPRVBM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a bicyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and cancer therapeutics. The core structure consists of a cyclopenta[d]pyrazolo[1,5-a]pyrimidine system with three key substituents:

  • Position 2: Methyl group, enhancing steric stability.
  • Position 3: Phenyl ring, contributing to hydrophobic interactions.
  • Position 8: Piperidin-1-yl moiety, a nitrogen-containing heterocycle that modulates solubility and binding affinity.

The molecular formula is C₂₁H₂₅N₅ (calculated based on structural analogs), with a molecular weight of 347.47 g/mol. Its synthesis often employs regioselective strategies, as demonstrated in recent methodologies for pyrazolo[1,5-a]pyrimidine derivatives .

Properties

IUPAC Name

11-methyl-10-phenyl-2-piperidin-1-yl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-15-19(16-9-4-2-5-10-16)20-22-18-12-8-11-17(18)21(25(20)23-15)24-13-6-3-7-14-24/h2,4-5,9-10H,3,6-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWDXLULQPRVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including anticancer and enzymatic inhibitory activities, as well as structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4, indicating a complex structure that contributes to its biological activity. The presence of a piperidine ring and a phenyl group enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Activity
SGC-79010.51 ± 0.13High
A5490.61 ± 0.19Moderate
HepG21.07 ± 0.22Moderate

These results indicate that this compound exhibits potent cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell survival and proliferation. The inhibition profile indicates that the compound can disrupt the function of this protein, leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the phenyl and piperidine groups significantly influence the biological activity of the compound. For instance:

  • Phenyl Substituents : Variations in substituents on the phenyl ring can enhance or reduce anticancer activity.
  • Piperidine Modifications : Altering the piperidine structure affects binding affinity to target proteins.

This highlights the importance of structural diversity in optimizing therapeutic efficacy .

Case Studies

Several case studies have illustrated the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:

  • Study on SGC-7901 Cell Line : A derivative exhibited an IC50 value of 0.51 µM, demonstrating strong inhibition compared to standard chemotherapeutics.
  • Kinase Inhibition Profiling : The compound was tested against a panel of tyrosine kinases with notable inhibition rates observed for CDK1/CyclinA2 and ALK at concentrations as low as 10 µM .

Scientific Research Applications

Anticancer Activity

Derivatives of pyrazolo[1,5-a]pyrimidines, including 2-methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine, exhibit anticancer properties. The compound has demonstrated the ability to inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)Activity
SGC-79010.51 ± 0.13High
A5490.61 ± 0.19Moderate
HepG21.07 ± 0.22Moderate

These results suggest the potential of this compound as an anticancer agent.

Enzymatic Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes and has shown promise as an inhibitor of heat shock protein 90 (Hsp90). Hsp90 plays a crucial role in cancer cell survival and proliferation, and inhibiting it can disrupt its function, leading to apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

Modifications to the phenyl and piperidine groups can significantly influence the biological activity of the compound.

  • Phenyl Substituents : Variations in substituents on the phenyl ring can enhance or reduce anticancer activity.
  • Piperidine Modifications : Altering the piperidine structure affects binding affinity to target proteins.

Case Studies

Several case studies have illustrated the effectiveness of pyrazolo[1,5-a]pyrimidine derivatives in preclinical settings:

  • Study on SGC-7901 Cell Line : A derivative exhibited an IC50 value of 0.51 µM, demonstrating strong inhibition compared to standard chemotherapeutics.
  • Kinase Inhibition Profiling : The compound was tested against a panel of tyrosine kinases with notable inhibition rates observed for CDK1/CyclinA2 and ALK at concentrations as low as 10 µM.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Physicochemical Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
2-Methyl-3-phenyl-8-(piperidin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine C₂₁H₂₅N₅ 347.47 Piperidin-1-yl at position 8; balanced lipophilicity and solubility.
N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine C₁₉H₂₂N₄O 322.41 Methoxyethyl amine at position 8; increased polarity due to oxygen atom.
8-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine C₂₅H₂₈N₅ 410.53 Bulky benzylpiperazine at position 8; higher molecular weight and potential receptor affinity.
8-Chloro-2-m-tolyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine C₁₆H₁₄ClN₃ 283.76 Chloro at position 8; m-tolyl at position 2; reduced steric bulk and increased reactivity.

Detailed Analysis

N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
  • Synthetic Relevance : Demonstrates the impact of oxygen-containing substituents on physicochemical properties.
8-(4-Benzylpiperazin-1-yl) Analog
  • Key Difference : The benzylpiperazine substituent increases steric bulk and molecular weight, which may enhance binding to hydrophobic pockets in target proteins but reduce metabolic stability .
  • Pharmacological Potential: Such modifications are common in kinase inhibitors to optimize selectivity.
8-Chloro-2-m-tolyl Analog
  • The m-tolyl group (methyl-substituted phenyl) may enhance π-π stacking interactions .
  • Applications : Chlorinated analogs are often explored in antimicrobial or antiproliferative agents.

Research Findings and Implications

  • Synthetic Flexibility : The pyrazolo[1,5-a]pyrimidine core allows regioselective functionalization at position 8, enabling tailored modifications for target engagement .
  • Structure-Activity Relationships (SAR) :
    • Piperidin-1-yl vs. Methoxyethyl : Piperidine’s nitrogen enhances basicity, which may improve membrane permeability compared to the methoxyethyl analog .
    • Chloro vs. Piperidin-1-yl : Chloro groups often reduce solubility but increase electrophilicity, impacting reactivity in biological systems .

Q & A

Q. Basic Characterization

  • ¹H NMR Analysis :
    • Protons on the cyclopentane ring (positions 6,7) appear as multiplet signals at δ 2.5–3.0 ppm due to diastereotopic coupling.
    • The piperidin-1-yl group shows distinct triplet signals (δ 1.5–1.8 ppm for CH₂ and δ 2.4–2.6 ppm for N–CH₂).
    • Aromatic protons (phenyl group) resonate at δ 7.2–7.8 ppm .
  • HRMS Validation : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values. For example, a calculated m/z of 363.1812 should match experimental data within ±1.8 ppm .

What are the challenges in optimizing reaction yields for cyclopenta-fused pyrazolo[1,5-a]pyrimidines?

Q. Advanced Research Focus

  • Side Reactions : Competing pathways (e.g., over-oxidation or dimerization) can reduce yields. For instance, using excess piperidine may lead to N-alkylation byproducts. Mitigation strategies include:
    • Temperature Control : Maintain reaction temperatures ≤100°C to prevent decomposition.
    • Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity for piperidine substitution .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase impurities. Solvent-free conditions under microwave irradiation can improve purity (e.g., 98% by HPLC) .

How do computational methods aid in predicting the bioactivity of this compound?

Q. Advanced Research Focus

  • Docking Studies : Molecular docking with target proteins (e.g., kinases) identifies key interactions, such as hydrogen bonding between the pyrimidine N-atom and active-site residues.
  • QSAR Modeling : Correlate substituent effects (e.g., piperidine vs. morpholine) with antifungal or anti-inflammatory activity. For example, logP values >2.7 (calculated via ChemAxon) correlate with improved membrane permeability .
  • DFT Calculations : Predict spectroscopic properties (e.g., ¹³C NMR chemical shifts) to validate experimental data .

What analytical techniques are critical for resolving contradictory bioactivity data?

Q. Advanced Research Focus

  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized piperidine derivatives) that may interfere with bioassays .
  • Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., pyrazole vs. pyrimidine ring protonation states) that affect binding affinity .
  • Dose-Response Curves : Reproducibility issues may arise from aggregation; use dynamic light scattering (DLS) to confirm compound solubility in assay buffers .

How can regioselectivity be controlled during substitution at the 8-position?

Q. Basic Methodology

  • Electrophilic Aromatic Substitution (EAS) : Electron-donating groups (e.g., methyl) at the 2-position direct substitution to the 8-position. Use Brønsted acids (e.g., H₂SO₄) to enhance reactivity .
  • Buchwald–Hartwig Amination : Piperidine is introduced via Pd-catalyzed coupling with aryl halides. Key parameters:
    • Catalyst: Pd₂(dba)₃/Xantphos
    • Base: Cs₂CO₃
    • Yield: 60–75% .

What safety protocols are recommended for handling this compound?

Q. Basic Laboratory Practice

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact .
  • Waste Disposal : Segregate organic waste (halogen-free) and treat with activated charcoal before incineration .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile amines (e.g., piperidine) .

How do structural modifications impact antifungal activity?

Q. Advanced Research Focus

  • Substituent Effects :
    • Piperidine at 8-position : Enhances lipophilicity, improving activity against Candida albicans (MIC: 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
    • Methyl at 2-position : Reduces cytotoxicity (IC₅₀ >100 µM in HEK293 cells) compared to chlorine derivatives .
  • SAR Studies : Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to modulate target selectivity .

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